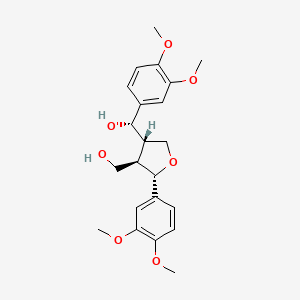

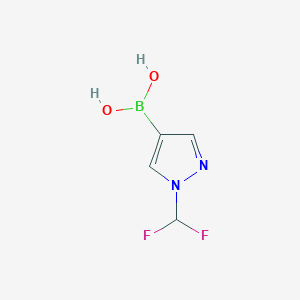

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

概要

説明

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an alkyl or aryl group). They are known for their ability to form stable five-membered cyclic esters with 1,2-diols . Boronic acids are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties .

Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester .Chemical Reactions Analysis

Boronic acids are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, followed by a coupling reaction with an organic halide .科学的研究の応用

Synthesis and Structural Characterization

Synthesis Techniques : This compound is synthesized using various techniques. For instance, 1-alkyl-pyrazole acid, a related compound, is synthesized from 1H-pyrazole, which undergoes processes like methylation and conversion into boronic acids, yielding compounds like Pinacol 1-Methyl-1H-pyrazole-5-boronate (Zhang Yu-jua, 2013).

Structural Features : Structural characterization is an essential aspect, as observed in studies where silylated or germylated pyrazoleboronic acids, which are related to (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid, were characterized using NMR spectroscopy and X-ray crystallography (Durka et al., 2015).

Antifungal and Biological Activity

- Antifungal Properties : Compounds like 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, structurally related to the compound , have been tested for antifungal activities against phytopathogenic fungi, showing moderate to excellent activities (Du et al., 2015).

Chemical Reactions and Applications

Reactivity in Suzuki Couplings : An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a related compound, was demonstrated for use in Suzuki couplings, highlighting the compound's reactivity and utility in organic synthesis (Mullens, 2009).

Role in Catalysis : Palladium-catalyzed Suzuki coupling of pyrazole triflates with arylboronic acids is another application, demonstrating the compound's versatility in catalysis and organic synthesis (Dvorak et al., 2005).

Sensing and Detection

- Sensing Applications : Boronic acids, including derivatives like this compound, are used in sensing applications, particularly for detecting diols and strong Lewis bases (Lacina et al., 2014).

作用機序

Target of Action

A structurally similar compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, is known to inhibit succinate dehydrogenase (sdhi) . Succinate dehydrogenase is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .

Mode of Action

This inhibition disrupts the energy production in cells, leading to cell death .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production . The downstream effects include a decrease in ATP production, leading to energy depletion in the cells .

Result of Action

Based on the action of the related compound, we can infer that the inhibition of succinate dehydrogenase would lead to energy depletion in the cells, ultimately causing cell death .

Safety and Hazards

将来の方向性

Boronic acids continue to be a topic of interest in various fields of research. For example, they are being explored for use in non-enzymatic sensors for glucose monitoring applications . Additionally, new methods and reagents for the synthesis and application of boronic acids are continually being developed .

生化学分析

Biochemical Properties

The biochemical properties of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid are largely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as a source of nucleophilic organic groups that are transferred from boron to palladium

特性

IUPAC Name |

[1-(difluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF2N2O2/c6-4(7)9-2-3(1-8-9)5(10)11/h1-2,4,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXFJNMDWKLYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736663 | |

| Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312693-57-4 | |

| Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

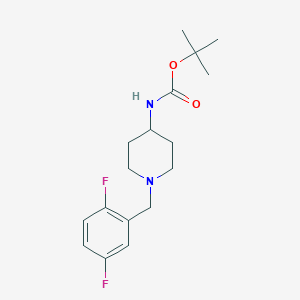

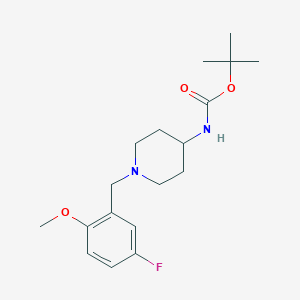

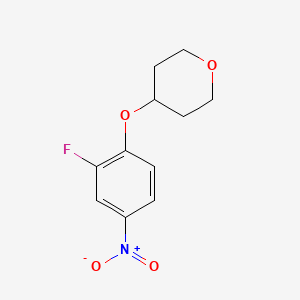

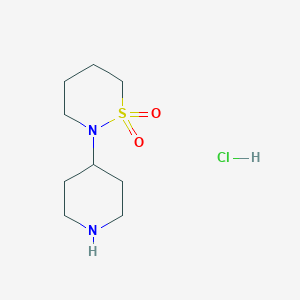

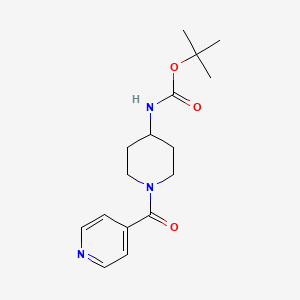

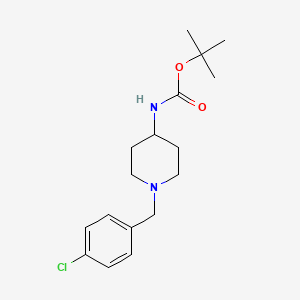

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)

![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)

methanone hydrochloride](/img/structure/B3027456.png)

![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)